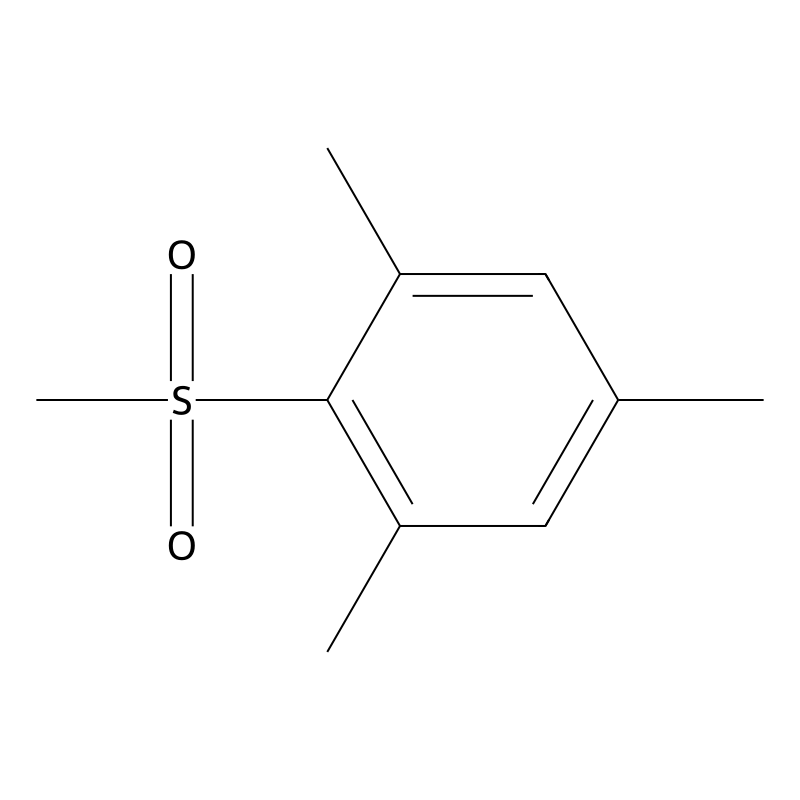2-methanesulfonyl-1,3,5-trimethylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Methanesulfonyl-1,3,5-trimethylbenzene, also known as mesitylene sulfonic acid, is an aromatic compound characterized by the presence of a methanesulfonyl group attached to a 1,3,5-trimethylbenzene backbone. The molecular formula for this compound is C₉H₁₂O₃S. It features a symmetrical structure where three methyl groups are positioned around a benzene ring, with the methanesulfonyl group contributing to its unique chemical properties.
- Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of new functionalized products.
- Oxidation Reactions: The compound may be oxidized to form sulfone derivatives or other oxidized products depending on the reagents used.
- Antimicrobial Activity: Some sulfonyl-containing compounds have shown potential antimicrobial effects.
- Toxicity Studies: Similar compounds have been studied for their toxicity profiles; for instance, 1,3,5-trimethylbenzene has been linked to respiratory and neurological effects in high concentrations .
The synthesis of 2-methanesulfonyl-1,3,5-trimethylbenzene can be achieved through several methods:
- Direct Sulfonation: Mesitylene can be treated with methanesulfonic acid or chlorosulfonic acid under controlled conditions to introduce the sulfonyl group.
- Reactions with Sulfonyl Chlorides: Mesitylene can react with methanesulfonyl chloride in the presence of a base to yield the desired sulfonated product.
- Functional Group Transformations: Existing functional groups on mesitylene derivatives can be converted into methanesulfonyl groups through various chemical transformations.
2-Methanesulfonyl-1,3,5-trimethylbenzene has potential applications in several fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Catalysis: Sulfonated compounds are often used as catalysts or catalyst supports in organic reactions due to their acidic properties.
- Material Science: Its unique structure may contribute to the development of new materials with specific properties.
Several compounds share structural similarities with 2-methanesulfonyl-1,3,5-trimethylbenzene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,3,5-Trimethylbenzene | Three methyl groups on benzene | Aromatic hydrocarbon; volatile and flammable |
| 1,2,4-Trimethylbenzene | Methyl groups at different positions | Isomeric form; different physical properties |
| 2-Methyl-1,3-benzenedisulfonic acid | Two sulfonyl groups attached to benzene | Increased acidity and reactivity |
| Mesityl Oxide | Ketone derivative of mesitylene | Different functional properties |
2-Methanesulfonyl-1,3,5-trimethylbenzene stands out due to its specific sulfonyl functionalization on a trimethylbenzene framework. This modification alters its chemical reactivity and potential applications compared to its isomers and related compounds.








